molecular formula C21H18N4O2S2 B10976450 N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-(4-methoxyphenyl)quinoline-4-carboxamide

N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-(4-methoxyphenyl)quinoline-4-carboxamide

Cat. No.: B10976450
M. Wt: 422.5 g/mol
InChI Key: FNLWPXZBHZEUHY-UHFFFAOYSA-N
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Description

N-[5-(ETHYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-2-(4-METHOXYPHENYL)-4-QUINOLINECARBOXAMIDE is a complex organic compound that belongs to the class of thiadiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(ETHYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-2-(4-METHOXYPHENYL)-4-QUINOLINECARBOXAMIDE typically involves multiple steps. One common method starts with the preparation of the 1,3,4-thiadiazole ring, which is achieved through the cyclization of thiosemicarbazide with carbon disulfide under basic conditions. The resulting thiadiazole intermediate is then subjected to further functionalization to introduce the ethylsulfanyl group.

The quinolinecarboxamide moiety is synthesized separately, often starting from 4-methoxyaniline, which undergoes a series of reactions including nitration, reduction, and cyclization to form the quinoline ring. The final step involves coupling the thiadiazole and quinolinecarboxamide intermediates under appropriate conditions, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) in an organic solvent like dichloromethane.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors for certain steps, which can enhance reaction efficiency and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-[5-(ETHYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-2-(4-METHOXYPHENYL)-4-QUINOLINECARBOXAMIDE can undergo various types of chemical reactions, including:

    Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group in the quinoline moiety can be reduced to an amine using reducing agents such as tin(II) chloride or iron powder in acidic conditions.

    Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Tin(II) chloride, iron powder.

    Coupling Reagents: EDCI, DMAP.

    Solvents: Dichloromethane, ethanol, acetonitrile.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives of the original compound.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its antimicrobial and antiviral properties.

    Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cell proliferation.

    Industry: Used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of N-[5-(ETHYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-2-(4-METHOXYPHENYL)-4-QUINOLINECARBOXAMIDE involves its interaction with various molecular targets. The thiadiazole ring is known to inhibit enzymes such as carbonic anhydrase, which plays a role in regulating pH and ion balance in cells. The quinolinecarboxamide moiety can intercalate into DNA, disrupting replication and transcription processes. Additionally, the compound may interact with specific receptors or proteins, modulating signaling pathways involved in cell growth and apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • N-[5-(ETHYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-2-PHENOXYBUTANAMIDE
  • N-[5-(ETHYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-3-(4-METHOXYPHENYL)-3-[(TRIFLUOROACETYL)AMINO]PROPANAMIDE

Uniqueness

Compared to similar compounds, N-[5-(ETHYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-2-(4-METHOXYPHENYL)-4-QUINOLINECARBOXAMIDE stands out due to its unique combination of the thiadiazole and quinolinecarboxamide moieties. This dual functionality allows it to interact with a broader range of molecular targets, enhancing its potential efficacy in various applications. Additionally, the presence of the methoxy group on the phenyl ring can influence its solubility and bioavailability, making it a more versatile compound for research and industrial use.

Properties

Molecular Formula

C21H18N4O2S2

Molecular Weight

422.5 g/mol

IUPAC Name

N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-2-(4-methoxyphenyl)quinoline-4-carboxamide

InChI

InChI=1S/C21H18N4O2S2/c1-3-28-21-25-24-20(29-21)23-19(26)16-12-18(13-8-10-14(27-2)11-9-13)22-17-7-5-4-6-15(16)17/h4-12H,3H2,1-2H3,(H,23,24,26)

InChI Key

FNLWPXZBHZEUHY-UHFFFAOYSA-N

Canonical SMILES

CCSC1=NN=C(S1)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=C(C=C4)OC

Origin of Product

United States

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